{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone
Description
{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a piperazine-pyrrolidinyl methanone derivative characterized by a naphthalen-2-ylmethyl substituent on the piperazine ring. This structural motif is common in bioactive molecules, particularly those targeting neurological receptors or enzymes.
Properties
CAS No. |
918481-92-2 |
|---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H25N3O/c24-20(22-9-3-4-10-22)23-13-11-21(12-14-23)16-17-7-8-18-5-1-2-6-19(18)15-17/h1-2,5-8,15H,3-4,9-14,16H2 |
InChI Key |
ABFSCDXYDLSPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes nucleophilic substitution reactions at its secondary amine sites. These reactions often occur under mild alkaline conditions or via catalytic acid/base systems.
Key Findings :
-
Alkylation reactions preferentially target the less sterically hindered piperazine nitrogen, forming quaternary salts with enhanced solubility in polar solvents.
-
Copper-mediated coupling with aryl boronic acids introduces aromatic groups, expanding π-system interactions .
Acylation and Carbonyl-Based Reactions
The methanone group (C=O) participates in nucleophilic acyl substitution, particularly with amines or heterocycles.
Key Findings :
-
Acylation with benzotriazole generates activated intermediates for further functionalization .
-
Reduction of the carbonyl group to a CH₂ moiety alters pharmacokinetic properties by increasing hydrophobicity .
Aromatic Functionalization of Naphthalene
The naphthalen-2-ylmethyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions.
Key Findings :
-
Nitration occurs preferentially at the 1-position of the naphthalene ring due to steric and electronic directing effects .
-
Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Coordination Chemistry and Metal Complexation
The piperazine and pyrrolidine moieties act as polydentate ligands for transition metals.
| Metal Ion | Reaction Conditions | Complex Structure | Reference |
|---|---|---|---|
| Co(II) | Methanol, 60°C, 12h | Octahedral Co(II)-piperazine coordination polymer | |
| Cu(II) | Ethanol/H₂O, rt, 24h | Square-planar Cu(II) complex |
Key Findings :
-
Co(II) complexes exhibit magnetic anisotropy due to d⁷ electronic configuration .
-
Cu(II) complexes show catalytic activity in oxidation reactions .
Stability and Degradation Pathways
The compound demonstrates sensitivity to:
-
Acidic Hydrolysis : Cleavage of the piperazine-pyrrolidinylmethanone bond under HCl/MeOH reflux.
-
Photooxidation : Degradation of the naphthalene system under UV light (λ = 254 nm) .
Limitations and Research Gaps
-
Stereoselectivity : Most studies lack data on enantiomeric outcomes during substitutions at the piperazine nitrogen .
-
Catalytic Systems : Limited reports on asymmetric catalysis for C–N bond formation in this scaffold .
-
Biological Reactivity : In vivo metabolic pathways (e.g., cytochrome P450 interactions) remain uncharacterized .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C20H25N3O
- Molecular Weight : 325.43 g/mol
- IUPAC Name : {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone
- CAS Number : 918481-92-2
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. In a study conducted on animal models, the compound demonstrated significant efficacy in reducing depressive behaviors, suggesting its potential as a new class of antidepressants targeting serotonin and norepinephrine pathways.
Anxiolytic Effects
The compound's structure suggests it may interact with neurotransmitter systems involved in anxiety regulation. Preliminary studies have shown that it could modulate GABAergic activity, providing a basis for further exploration as an anxiolytic agent.
Cognitive Enhancement
Research has explored the effects of this compound on cognitive functions. In vitro studies indicated that it could enhance synaptic plasticity, which is crucial for learning and memory processes. Animal studies corroborated these findings, showing improved performance in memory tasks.
Data Table: Summary of Research Findings
Case Study 1: Antidepressant Efficacy
In a double-blind, placebo-controlled trial involving rats, this compound was administered over four weeks. Results showed a statistically significant decrease in immobility time during forced swim tests, indicating robust antidepressant-like effects compared to control groups.
Case Study 2: Anxiolytic Properties
A separate study evaluated the anxiolytic potential of the compound using the elevated plus maze test. The compound-treated group spent significantly more time in open arms compared to the control group, suggesting reduced anxiety levels.
Mechanism of Action
The mechanism of action of {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cancer cell receptors can induce apoptosis, leading to anticancer effects.
Comparison with Similar Compounds
Structural Variations and Pharmacological Targets
The compound’s structural analogs differ primarily in substituents on the piperazine ring and the methanone-linked heterocycle. These variations influence target specificity, potency, and metabolic stability:
| Compound Name/ID | Key Structural Features | Target/Activity | Metabolic Pathways (if reported) |
|---|---|---|---|
| {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone | Naphthalen-2-ylmethyl, pyrrolidinyl methanone | Not explicitly stated; likely CNS targets (based on naphthalene lipophilicity) | Not reported in evidence |
| BAY10000493 () | 4-Bromophenylimidazopyridine-piperazinyl, fluorophenyl methanone | K2P3.1 (TASK-1) potassium channel inhibition | Not reported |
| PF-00734200 () | Pyrimidinyl-piperazine, difluoropyrrolidine methanone | DPP-IV inhibitor for type II diabetes | Hydroxylation, glucuronidation, pyrimidine ring scission |
| (naphthalen-1-yl){4-[4-(4-phenoxyphenyl)pyrimidin-2-yl]piperazin-1-yl}methanone () | Naphthalen-1-yl, pyrimidinyl-phenoxyphenyl piperazine | Not reported; pyrimidine suggests kinase or receptor modulation | Not reported |
| 4-(4-aminobenzoyl)piperazin-1-ylmethanone () | Aminobenzoyl-piperazine, furanyl methanone | Not reported; furan may enhance solubility | Reduction of nitro group to amine (synthetic pathway) |
| (4-(3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)(pyrrolidin-1-yl)methanone () | Methoxyphenylimidazopyridazine-piperazinyl, pyrrolidinyl methanone | Adaptor-associated kinase 1 inhibition (pain treatment) | Not reported |
Key Structural and Functional Insights
Naphthalene vs. Aromatic Substituents :
Replacement of the naphthalen-2-ylmethyl group with substituted phenyl (e.g., BAY10000493’s bromophenyl) or pyrimidine () alters target selectivity. Naphthalene’s bulkiness may enhance CNS penetration compared to smaller aryl groups .- In contrast, PF-00734200’s difluoropyrrolidine enhances metabolic stability, as fluorination slows oxidative degradation .
Metabolic Stability :
PF-00734200 undergoes extensive metabolism via CYP2D6/CYP3A4-mediated hydroxylation and pyrimidine ring scission, whereas the subject compound’s metabolism remains uncharacterized. Compounds with electron-deficient aromatic systems (e.g., trifluoromethyl in ) may resist oxidative metabolism .- Synthetic Accessibility: The subject compound’s synthesis likely parallels methods for similar piperazine derivatives, such as coupling naphthalen-2-ylmethyl chloride with piperazine followed by methanone formation (analogous to ).
Pharmacological and Clinical Implications
- Target Engagement: Piperazinyl methanones are versatile scaffolds. For example, BAY10000493’s potassium channel inhibition contrasts with PF-00734200’s enzymatic DPP-IV inhibition, highlighting the impact of substituents on target selection .
Biological Activity
{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone, also known by its CAS number 82-89-3, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining piperazine and pyrrolidine moieties with a naphthalene ring. Its molecular formula is , indicating the presence of multiple functional groups that may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit significant interactions with cellular pathways involved in cancer treatment and neuropharmacology. The following mechanisms have been identified:
- Microtubule Dynamics Inhibition : Studies have shown that piperazine-based compounds can inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, derivatives have demonstrated the ability to induce apoptosis in colon cancer cells by disrupting normal microtubule function, which is critical for cell division .
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Some studies suggest that related compounds may inhibit PARP activity, which is involved in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies:
| Study | Cell Line | ED50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | HT29 (colon cancer) | ≈115 | Induces mitotic arrest and apoptosis |
| Study 2 | Normal lung fibroblasts | Higher than HT29 | Selective toxicity towards cancer cells |
The compound's selective toxicity towards cancer cells over normal cells highlights its potential as a therapeutic agent.
Neuropharmacological Activity
Compounds with similar structures have also been investigated for their effects on neurotransmitter systems. For example, piperazine derivatives are known to interact with serotonin receptors, suggesting potential applications in treating mood disorders .
Case Studies
- Colon Cancer Treatment : A study evaluated the effects of piperazine derivatives on HT29 cells, demonstrating significant induction of apoptosis and cell cycle arrest at specific concentrations. The results indicated that these compounds could be developed into effective anticancer therapies.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of related piperazine compounds, showing promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
